1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of 1,2-bis(dimethylphosphino)ethane, a related compound to the one , has been reported through a simple method involving the synthesis of 1,2-bis(dichlorophosphino)ethane followed by a reaction with the appropriate Grignard reagent to yield the desired tetraalkyldiphosphine . This method is noteworthy for its simplicity and moderate sensitivity to air, without the spontaneous inflammability previously reported. Although the synthesis of 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate is not directly described, the synthesis of related phosphine ligands suggests a potential pathway that could be adapted for the target compound.
Molecular Structure Analysis
The molecular structure of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonyltungsten, a compound with a similar ligand framework, was determined by X-ray crystallography to have a seven-membered ring in a boat conformation . This structural analysis provides insight into the potential conformational characteristics of the cyclooctadiene rhodium complex, as the ligand backbone and coordination to a transition metal are relevant to the understanding of its molecular geometry.
Chemical Reactions Analysis
The reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten was studied, showing that these complexes can undergo oxidative addition with RSnCl3 to yield seven-coordinate products . Additionally, the ligand in these complexes could be displaced by 1,2-bis(diphenylphosphino)ethane upon heating. This suggests that the 1,2-bis(dimethylphosphino)ethane ligand in the rhodium complex may also exhibit interesting reactivity, particularly in ligand exchange or oxidative addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds provide a basis for inferring those of the rhodium complex. For instance, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives were investigated through electrochemical measurements . The crowded structures of these molecules were reflected in their 19F NMR spectroscopy, indicating that the rhodium complex may also exhibit unique NMR characteristics due to its potentially bulky ligands. The large bond angles around phosphorus atoms observed in X-ray crystallography studies of these compounds suggest that the rhodium complex may also display unusual bond angles, which could affect its reactivity and stability .
Scientific Research Applications
Enantioselective Hydrogenation Enhancement
The compound is employed in the enantioselective hydrogenation of olefins, with an observed increase in enantioselectivity when nonprotic solvents like dichloromethane and toluene are used. This enhancement is further facilitated by metal–organic frameworks (MOFs) additives, leading to reduced rhodium contamination and the formation of a heterogeneous catalyst that can be reused without loss of selectivity (Vilhanová, Ranocchiari, & van Bokhoven, 2016).
Catalytic Hydrogenation Processes
It has been found that diolefin-containing rhodium precatalysts, including the specified compound, undergo induction periods in asymmetric hydrogenation of prochiral olefins. This induction is due to the partial inactivation of the catalyst by diolefin, which slows the initial reaction rate. Quantification of this effect has been achieved using UV/Vis spectroscopy, particularly for diolefins like cyclooctadiene (Preetz et al., 2008).
Ligand Application in Hydrogenation Reactions
The compound, serving as a ligand in Rh and Ru complexes, is utilized in hydrogenation reactions. It has shown excellent enantiomeric excesses in the hydrogenation of specific compounds, with reaction rates surpassing those found in complexes using analogous ligands (Benincori et al., 2005).
Efficiency in Asymmetric Hydrogenation
This compound, used as a ligand in cationic rhodium complexes, has shown remarkable efficiency in asymmetric hydrogenation reactions, especially for α-(N-acylamino)acrylate substrates. The study highlights a practical method for preparing such ligands and their application in hydrogenation processes (Burk et al., 1993).
Enhanced Activity and Selectivity
New ligands synthesized from this compound have shown enhanced activity and selectivity in rhodium-catalyzed asymmetric hydrogenation when compared to existing members of the ligand family (Pilkington & Zanotti-Gerosa, 2003).
Reusability in Homogeneous Catalysis
Cationic rhodium(I) complexes, involving this compound, demonstrate reusability in the homogeneous catalysis of hydrogenation reactions. Their stability and repetitive utilization are influenced by the presence of chloride ions, which play a crucial role in maintaining the complexes during and after product work-up procedures (Uehara & Bailar, 1982).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the substrate in a chemical reaction. It acts as a chiral catalyst , facilitating the reaction without being consumed .
Mode of Action
The compound interacts with its target by binding to the substrate and lowering the activation energy of the reaction. This results in an increased rate of reaction . The compound’s chiral nature allows it to selectively bind to one enantiomer of the substrate, leading to enantioselective reactions .
Biochemical Pathways
The compound affects the asymmetric hydrogenation pathway. It facilitates the addition of hydrogen to substrates in a manner that favors the formation of one enantiomer over the other . The downstream effects include the production of chiral molecules , which are important in many areas of chemistry, especially in the production of pharmaceuticals .
Pharmacokinetics
In a chemical reaction, the compound is expected to remain in the reaction mixture until the reaction is complete .
Result of Action
The action of the compound results in the acceleration of the reaction rate and the selective production of one enantiomer of the product . This can be particularly beneficial in the synthesis of chiral drugs, where the presence of the wrong enantiomer can reduce efficacy or cause adverse effects .
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2.C8H12.BF4.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVIVYCYPYTYSO-ZTCBNWEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)CCP2[C@@H](CC[C@H]2C)C.C1/C=C\CC/C=C\C1.[Rh] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BF4P2Rh- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584863 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
305818-67-1 | |
Record name | (1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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